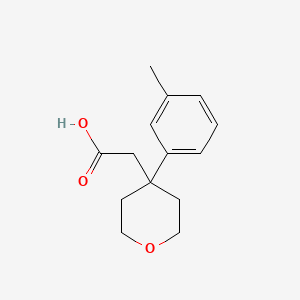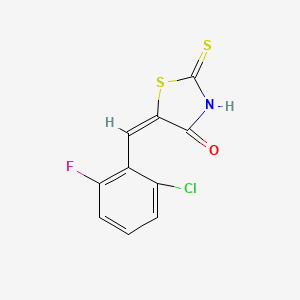
(5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, commonly referred to as CF-TZ, is a thiazole-based compound that has been studied for its potential use in a variety of scientific research applications. CF-TZ is a small molecule that has been found to have a variety of biochemical and physiological effects, making it an attractive and versatile compound for scientific research.
Scientific Research Applications
Molecular Structure and Properties
- The molecular structure, electronic properties, and vibrational spectra of related thiazole compounds have been extensively studied. These compounds, including variations of thiazole, are important in the development of natural products and pharmaceutical agents. Density Functional Theory (DFT) calculations are often used for structural and electronic analyses of such compounds (Shanmugapriya et al., 2022).
Antimicrobial and Antifungal Activities
- Some thiazole compounds demonstrate significant antimicrobial and antifungal activities. For instance, specific thiazole derivatives have shown fungicidal activities against various pathogens, indicating their potential as antimicrobial agents (Qiu Li-ga, 2015).
Potential in Cancer Research
- Thiazole compounds are being investigated for their potential in cancer research. Some derivatives have shown promising results in molecular docking studies targeting Pim-1 kinase, a cancer protein, suggesting their applicability in cancer therapeutics (Shanmugapriya et al., 2022).
- Furthermore, certain thiazole derivatives have exhibited antiproliferative effects against various cancer cell lines, highlighting their potential as anticancer agents (M. M. Al-Sanea et al., 2015).
Synthesis and Applications in Organic Chemistry
- The synthesis of thiazole derivatives is a key area of research, with applications in creating novel compounds for various uses. Studies focus on synthesizing new thiazole compounds and exploring their chemical properties and potential applications (H. Tajik et al., 2011).
Potential as Nematicidal and Herbicidal Agents
- Thiazole derivatives are also being explored for their nematicidal and herbicidal properties. Research in this area aims to develop compounds that can effectively control nematodes and weeds, contributing to agricultural advancements (A. Srinivas et al., 2008).
properties
IUPAC Name |
(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNOS2/c11-6-2-1-3-7(12)5(6)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBELKNAFHSPQRM-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=S)S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/2\C(=O)NC(=S)S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B2491661.png)

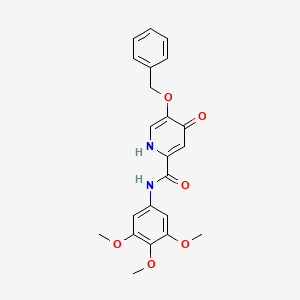
![2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2491668.png)

![4-((6-bromo-4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2491670.png)
![[(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2491672.png)
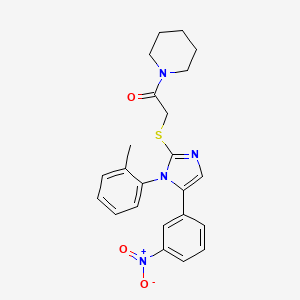
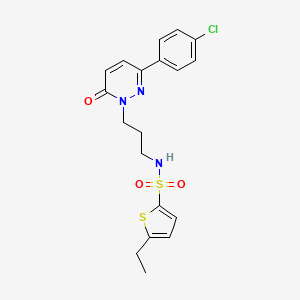

![8-Bromodispiro[3.1.36.14]decane](/img/structure/B2491676.png)
![3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491679.png)
